7-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride
Description
7-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride (CAS 1394041-95-2) is a halogenated tetrahydroquinoline derivative with the molecular formula C₉H₁₀BrClFN and a molecular weight of 266.54 g/mol . Its structure features a bromine atom at position 7 and a fluorine atom at position 5 on the tetrahydroquinoline scaffold, with a hydrochloride salt enhancing solubility and stability.
Properties
IUPAC Name |
7-bromo-5-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN.ClH/c10-6-4-8(11)7-2-1-3-12-9(7)5-6;/h4-5,12H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRQUGCCTHAUIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2F)Br)NC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
This compound is characterized by the presence of both bromine and fluorine atoms in its structure, which enhances its chemical reactivity and biological activity. The molecular formula is CHBrFNHCl, with a molecular weight of approximately 267.56 g/mol. The unique combination of halogens contributes to its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in disease processes, which may lead to therapeutic effects against conditions such as cancer and inflammation.
- Receptor Binding : Its structural features allow it to bind effectively to receptors involved in neurotransmission and immune responses.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties . In vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines. For example:
- Cell Viability Assays : MTT assays have shown a significant reduction in cell viability at concentrations ranging from 10 µM to 100 µM across different cancer cell lines (e.g., breast cancer and lung cancer) .
Antimicrobial Properties
The compound also displays antimicrobial activity against a range of pathogens. Preliminary studies have indicated:
- Bacterial Inhibition : It has been tested against common bacterial strains using disk diffusion methods, showing effective inhibition zones comparable to standard antibiotics .
- Antifungal Activity : The compound has shown potential against fungal strains in preliminary assays.
Anti-inflammatory Effects
In models of inflammation, this compound has been found to reduce levels of pro-inflammatory cytokines. This suggests its potential utility in treating inflammatory diseases:
- Cytokine Measurement : In vivo studies have reported decreased levels of TNF-alpha and IL-6 following treatment with the compound .
Research Findings and Case Studies
A summary of key findings from recent studies is presented in the table below:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Type Variations
7-Bromo-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CAS 220247-73-4)
- Structural Difference : Lacks the fluorine atom at position 4.
- Molecular Weight : ~260.5 g/mol (estimated), slightly lower due to absence of fluorine .
5-Trifluoromethyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride
- Structural Difference : Features a trifluoromethyl (-CF₃) group at position 5 instead of fluorine.
- Impact : The -CF₃ group is bulkier and more electron-withdrawing than fluorine, increasing lipophilicity and altering metabolic stability. This may enhance membrane permeability but reduce solubility .
6-Bromo-1,2,3,4-tetrahydro-4,4-dimethylquinoline Hydrochloride (CAS 135631-91-3)
- Structural Difference : Bromine at position 6 and two methyl groups at position 4.
- Bromine at position 6 alters spatial interactions in binding pockets .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Predicted CCS (Ų, [M+H]+) | LogP (Estimated) |
|---|---|---|---|
| 7-Bromo-5-fluoro-THQ hydrochloride | 266.54 | 142.8 | ~2.1 |
| 7-Bromo-THIQ hydrochloride | ~260.5 | N/A | ~2.3 |
| 5-Trifluoromethyl-THIQ hydrochloride | ~285.5 | N/A | ~3.0 |
| 6-Bromo-4,4-dimethyl-THQ hydrochloride | 276.6 | N/A | ~2.8 |
Key Observations :
- The target compound’s fluorine atom reduces LogP compared to -CF₃ or methylated analogs, balancing lipophilicity and solubility .
- Collision cross-section (CCS) data for the target compound (142.8 Ų) suggests a compact structure, advantageous for pharmacokinetics .
Pricing and Availability
- Target Compound : Priced at 754.00 €/50 mg (CymitQuimica), reflecting halogenation complexity .
- N-Cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide Hydrochloride : Higher cost (923.00 €/50 mg ) due to spirocyclic complexity .
- 5-Trifluoromethyl-THIQ Hydrochloride: Limited commercial data, but trifluoromethylation typically raises synthesis costs .
Preparation Methods
Bromination of 7-Nitro-1,2,3,4-tetrahydroquinoline
- Starting material: 7-nitro-1,2,3,4-tetrahydroquinoline
- Reagents: Bromine in concentrated sulfuric acid
- Conditions:
- Reaction mixture cooled to -5 °C initially, stirred for 1 hour
- Then warmed to 5 °C and stirred for 16 hours
- Work-up:
- Reaction mixture poured into crushed ice and ethyl acetate added
- pH adjusted to 9 using sodium carbonate
- Suction filtration and washing with ethyl acetate
- Organic phases combined, dried over anhydrous sodium sulfate, concentrated under reduced pressure
- Product: 5-bromo-7-nitro-1,2,3,4-tetrahydroquinoline
- Yield: 92%
- Notes: This step introduces bromine selectively at the 5-position while maintaining the nitro group at the 7-position and the tetrahydroquinoline ring intact.
Dehydrogenation to 5-Bromo-7-nitroquinoline
- Starting material: 5-bromo-7-nitro-1,2,3,4-tetrahydroquinoline
- Reagents: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)
- Conditions: Room temperature, 1.5 hours in dichloromethane solvent
- Work-up:
- Filtration, washing with dichloromethane
- Washing with 10% sodium hydroxide solution
- Drying and concentration under reduced pressure
- Stirring residue with petroleum ether and ethyl acetate (5:1)
- Filtration and drying
- Product: 5-bromo-7-nitroquinoline
- Notes: This step aromatizes the tetrahydroquinoline ring to quinoline, preserving bromine and nitro substituents.
Reduction to 7-Amino-5-bromoquinoline
- Starting material: 5-bromo-7-nitroquinoline
- Reagents: Iron powder as reducing agent
- Solvent: Absolute ethanol and acetic acid mixture
- Conditions: Heating under reflux
- Product: 7-amino-5-bromoquinoline
- Notes: The nitro group is selectively reduced to an amino group, completing the functionalization of the quinoline ring.
Synthesis of 7-Bromo-5-fluoroquinoline Derivatives
A closely related compound, 7-bromo-5-fluoroquinoline, can be synthesized from 3-bromo-5-fluoroaniline hydrochloride via a cyclization reaction:
- Reagents:
- Glycerol, nitrobenzene, sulfuric acid, and ferrous(II) sulfate heptahydrate
- Conditions:
- Stirring at 80 °C overnight
- Work-up:
- Basification with 12N NaOH
- Extraction with dichloromethane
- Drying and concentration
- Purification by flash chromatography (silica gel, 50:50 ethyl acetate/hexane)
- Products: Mixture of 5-bromo-7-fluoroquinoline and 7-bromo-5-fluoroquinoline (combined yield ~30%)
- Notes: This method provides access to fluorinated quinoline derivatives, which can be further reduced to tetrahydro derivatives if required.
Preparation of Fluorinated and Brominated Aniline Precursors
The synthesis of 2-bromo-5-fluoroaniline, a key intermediate for fluorinated quinoline derivatives, involves:
- Stepwise process:
- Acetylation of 4-fluoroaniline to 4-fluoroacetanilide
- Nitration to 2-nitro-4-fluoroacetanilide
- Bromination via diazonium salt formation and substitution to 2-bromo-5-fluoronitrobenzene
- Reduction to 2-bromo-5-fluoroaniline
- Reagents: Acetic anhydride, concentrated sulfuric acid, fuming nitric acid, sodium nitrite, hydrobromic acid, cupric bromide, iron powder, ethanol, acetic acid
- Conditions: Controlled temperatures between 0–85 °C, acidic media, aqueous and organic solvents
- Yield: High yields reported (e.g., 99.4% for bromonitrobenzene intermediate)
- Notes: This robust method ensures high purity and yield of fluorinated bromoaniline precursors for further quinoline synthesis.
Summary Table of Key Preparation Steps
| Step No. | Reaction Description | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Bromination of 7-nitro-1,2,3,4-tetrahydroquinoline | 7-nitro-1,2,3,4-tetrahydroquinoline | Br2, conc. H2SO4, -5 to 5 °C, 17 h | 5-bromo-7-nitro-1,2,3,4-tetrahydroquinoline | 92 | Selective bromination at 5-position |
| 2 | Dehydrogenation to quinoline | 5-bromo-7-nitro-1,2,3,4-tetrahydroquinoline | DDQ, dichloromethane, rt, 1.5 h | 5-bromo-7-nitroquinoline | Not specified | Aromatization of tetrahydroquinoline |
| 3 | Reduction of nitro to amino | 5-bromo-7-nitroquinoline | Fe powder, EtOH/AcOH, reflux | 7-amino-5-bromoquinoline | Not specified | Nitro group reduction |
| 4 | Cyclization to 7-bromo-5-fluoroquinoline | 3-bromo-5-fluoroaniline hydrochloride | Glycerol, nitrobenzene, H2SO4, FeSO4·7H2O, 80 °C, overnight | 7-bromo-5-fluoroquinoline (and isomers) | ~30 | Provides fluorinated quinoline derivatives |
| 5 | Preparation of 2-bromo-5-fluoroaniline | 4-fluoroaniline | Multi-step: acetylation, nitration, diazotization, bromination, reduction | 2-bromo-5-fluoroaniline | High | Key precursor for fluorinated quinolines |
Research Findings and Considerations
- The bromination step in concentrated sulfuric acid at low temperatures ensures regioselectivity and high yield for the brominated tetrahydroquinoline intermediate.
- Dehydrogenation using DDQ is a mild and efficient method to aromatize tetrahydroquinoline derivatives without affecting halogen substituents.
- Reduction of nitro to amino groups with iron powder in ethanol/acetic acid under reflux is a classical and effective approach.
- The fluorination step is typically introduced at the aniline precursor stage, enabling subsequent cyclization to fluorinated quinoline derivatives.
- Purification steps involving extraction, filtration, and chromatographic techniques are crucial for obtaining high purity products suitable for further applications.
- The hydrochloride salt form can be prepared by acidification of the free base with hydrochloric acid, a standard procedure for amine-containing compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-bromo-5-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride, and how can reaction yields be improved?
- Methodological Answer :
- Cyclization Strategies : Start with substituted aniline derivatives. Bromo and fluoro substituents can be introduced via electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM) before cyclization. For example, bromination using NBS (N-bromosuccinimide) in DMF at 0–5°C (similar to halogenation in ) .
- Reduction Steps : Catalytic hydrogenation (e.g., Pd/C or Raney Ni) under H₂ (1–3 atm) reduces the quinoline ring to tetrahydroquinoline. Ensure inert conditions to prevent dehalogenation of Br/F groups .
- Yield Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Adjust stoichiometry of brominating/fluorinating agents (e.g., 1.2–1.5 equivalents) to minimize side products.
- Data Table :
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination + Cyclization | NBS, DMF, 0°C → Pd/C, H₂, 50°C | 65–70 | |
| Direct Fluorination | Selectfluor®, CH₃CN, 80°C | 55–60 |
Q. How should researchers validate the purity and structural integrity of this compound?
- Methodological Answer :
- Analytical Techniques :
- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradient (retention time ~8–10 min). Compare with standards (e.g., reports >95% purity via HPLC) .
- NMR : Confirm substitution patterns: ¹H NMR (DMSO-d₆) should show δ 1.8–2.2 (tetrahydroquinoline CH₂), δ 6.5–7.5 (aromatic H). ¹⁹F NMR at δ -110 to -120 ppm confirms fluoro substitution .
- Mass Spectrometry : ESI-MS (positive mode) for [M+H]⁺ (expected m/z ~274/276 for Br isotopes).
Q. What storage conditions are recommended to ensure compound stability?
- Methodological Answer :
- Store in amber vials under argon at –20°C to prevent hydrolysis/oxidation. Avoid exposure to moisture (hydroscopic HCl salt form). Shelf-life >12 months under these conditions (as per guidelines for similar tetrahydroquinoline derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of bromo/fluoro substituents during cross-coupling reactions?
- Methodological Answer :
- Problem : Bromine’s susceptibility to elimination vs. fluorine’s inertness in Suzuki-Miyaura couplings.
- Experimental Design :
- Catalyst Screening : Test Pd(PPh₃)₄, Pd(dppf)Cl₂, or XPhos Pd G3 in THF/H₂O. Use arylboronic acids (e.g., 4-Bromo-2-fluorophenylboronic acid, ) .
- Temperature Optimization : 80–100°C for 12–24 h. Monitor Br retention via LC-MS.
- Data Interpretation : Conflicting reports may arise from solvent polarity (e.g., DMF vs. THF) or catalyst loading (0.5–5 mol%).
Q. What computational methods are suitable for predicting the electronic effects of bromo/fluoro substituents in pharmacological studies?
- Methodological Answer :
- DFT Calculations : Use Gaussian16 with B3LYP/6-31G(d) basis set to model HOMO-LUMO gaps and electrostatic potentials. Compare with analogs like 3-Bromo-5-fluoro-4-hydroxybenzaldehyde ( ) .
- Docking Studies : Simulate binding to serotonin receptors (5-HT₃) using AutoDock Vina. Fluorine’s electronegativity may enhance binding affinity vs. chloro analogs () .
Q. How can researchers design in vitro assays to evaluate the compound’s potential as a kinase inhibitor?
- Methodological Answer :
- Kinase Panel Screening : Use Z’-LYTE® assay (Thermo Fisher) against 50+ kinases (e.g., EGFR, CDK2). Include positive controls (e.g., staurosporine).
- IC₅₀ Determination : Dose-response curves (0.1–100 µM) in triplicate. Analyze via GraphPad Prism.
- Selectivity Profiling : Compare with 7-chloro-1,2,3,4-tetrahydroquinoline hydrochloride ( ) to assess halogen-dependent activity .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the hydrochloride salt formation?
- Methodological Answer :
- Key Variables :
- Acid Choice : HCl gas vs. concentrated HCl in ether ( uses gaseous HCl for better crystallinity) .
- Solvent System : Anhydrous Et₂O vs. MeOH. MeOH may protonate the tetrahydroquinoline nitrogen prematurely, reducing salt purity.
- Resolution : Optimize acid addition rate (dropwise, 0°C) and solvent polarity.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
